molecular formula C14H26N2O B1464690 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1281464-44-5

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No. B1464690
CAS RN: 1281464-44-5
M. Wt: 238.37 g/mol
InChI Key: QDQZETYTXVWAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Conformationally Rigid Diamines : A method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to "1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one", highlights its importance in medicinal chemistry. This novel synthesis method is proposed as a more practical approach for producing such compounds in large quantities, indicating the compound's relevance in developing pharmaceutical agents (Smaliy et al., 2011).

  • Derivatives of Piperidine for Pharmacological Use : Research into 1-substituted piperidines discusses the synthesis, pharmacological properties, and use of derivatives, including those related to the target compound. These derivatives have been explored for their potential applications in various therapeutic areas, demonstrating the compound's utility in drug development (Vardanyan, 2018).

  • CGRP Receptor Inhibitor Synthesis : The development of a potent CGRP receptor antagonist involved the synthesis of complex piperidine-containing structures. This research underscores the compound's significance in creating new treatments for conditions mediated by the calcitonin gene-related peptide, such as migraines (Cann et al., 2012).

  • Synthesis of α-Aminophosphonates : Novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized and evaluated for their insecticidal activities, showcasing the compound's role in developing agrochemicals (Jiang et al., 2013).

Organic Synthesis and Chemical Properties

  • Chemical Activation of Piperidine : Studies on the Maillard reaction of piperidine revealed its potential to form various reaction products, including those with glucose and lysine, which are relevant in food chemistry and possibly drug design (Nikolov & Yaylayan, 2010).

  • Bis-amino Methylation in Aqueous Medium : A method for synthesizing spiro-fused piperidines through bis-amino methylation using iron(III) trifluroacetate demonstrates the compound's utility in creating complex heterocyclic structures in an environmentally friendly manner (Lohar et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, piperidine derivatives are known to play a significant role in pharmaceutical applications .

Future Directions

The future directions in the research and development of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZETYTXVWAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 5
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 6
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.